synthesis and properties of 2,4-Dimethoxybenzenesulfinamide
This guide details the synthesis, physicochemical properties, and technical applications of 2,4-Dimethoxybenzenesulfinamide . It is designed for researchers requiring a robust protocol for generating this specific sulfur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis, physicochemical properties, and technical applications of 2,4-Dimethoxybenzenesulfinamide . It is designed for researchers requiring a robust protocol for generating this specific sulfur-nitrogen scaffold, which serves as a versatile intermediate in the synthesis of sulfonamides, sulfinimines, and sulfonimidoyl derivatives.
Chemical Identity & Core Properties
2,4-Dimethoxybenzenesulfinamide is an organosulfur compound characterized by a sulfinyl group (
) attached to an electron-rich aromatic ring. Unlike its stable sulfonamide analog (), the sulfinamide is chemically dynamic, possessing a chiral sulfur center (in the solid state or if substituted) and serving as a "chemical chameleon" capable of both nucleophilic and electrophilic behaviors.
Property
Data / Description
Chemical Name
2,4-Dimethoxybenzenesulfinamide
Structure
(Ar = 2,4-(MeO)2-C6H3)
Molecular Formula
Molecular Weight
201.24 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DCM, EtOAc, DMSO; Low solubility in Hexanes, Water
Acidity (pKa)
~10–11 (Predicted; less acidic than sulfonamides due to S(IV))
Stability
Air-stable as a solid; prone to hydrolysis in acidic aqueous media; oxidizes to sulfonamide.[1][2][3][4][5][6][7]
Synthesis Strategy
The synthesis of 2,4-dimethoxybenzenesulfinamide is best achieved via the Friedel-Crafts Sulfinylation of 1,3-dimethoxybenzene, followed by Aminolysis . This route is superior to the reduction of sulfonyl chlorides for this specific substrate because the electron-rich ring facilitates direct reaction with thionyl chloride, avoiding the harsh conditions required for chlorosulfonation.
Mechanism & Logic
Regioselectivity: The 1,3-dimethoxybenzene substrate directs electrophilic attack to the 4-position (para to one methoxy, ortho to the other), creating the 2,4-substitution pattern. The 2-position (between two methoxys) is sterically hindered.
Activation: Thionyl chloride (
) acts as the electrophile. While often requiring Lewis acids (, ) for benzene, the high electron density of the dimethoxy ring allows the reaction to proceed under milder conditions or with gentle catalysis.
Aminolysis: The intermediate sulfinyl chloride is highly reactive and hydrolytically unstable. It must be treated immediately with an ammonia source (aqueous or gaseous) to lock in the sulfinamide.
Visualization: Synthesis Pathway
Caption: Two-step synthesis via sulfinyl chloride intermediate. The electron-rich ring allows direct sulfinylation.
Detailed Experimental Protocol
This protocol is adapted from the authoritative work of Bell (1985) and modern sulfinamide synthesis standards.
Phase 1: Preparation of 2,4-Dimethoxybenzenesulfinyl Chloride
Catalyst (Optional but recommended): Bismuth(III) chloride (
, 5 mol%) or Aluminum Chloride () can accelerate the reaction, though the substrate is reactive enough for uncatalyzed reaction at reflux.
Solvent: Anhydrous Dichloromethane (DCM) or neat (if excess
is used).
Step-by-Step:
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line).
Addition: Charge the flask with 1,3-dimethoxybenzene (13.8 g, 100 mmol) and dry DCM (50 mL). Cool to 0°C.[8]
Reaction: Add thionyl chloride (14.5 mL, 200 mmol) dropwise over 20 minutes. If using a catalyst (
), add it prior to .
Evolution: Warm the mixture to room temperature. If evolution of HCl gas is slow, heat to gentle reflux (40°C) for 1–2 hours. The solution will turn yellow/orange.
Isolation: Concentrate the mixture in vacuo (rotary evaporator) to remove solvent and excess
. Critical: Do not expose the residue to moisture. The resulting yellow oil/solid is the crude sulfinyl chloride.
Phase 2: Conversion to Sulfinamide
Reagents: Ammonium Hydroxide (
in ) or Anhydrous Ammonia gas.
Solvent: Tetrahydrofuran (THF) or DCM.
Step-by-Step:
Preparation: Redissolve the crude sulfinyl chloride from Phase 1 in dry THF (100 mL).
Aminolysis: Cool the solution to 0°C. Add concentrated ammonium hydroxide (30 mL) dropwise with vigorous stirring. Alternatively, bubble anhydrous
gas through the solution for 30 minutes.
Workup: Stir for 1 hour at room temperature. Dilute with EtOAc (100 mL) and wash with water (
mL) and brine ( mL).
Purification: Dry the organic phase over
, filter, and concentrate. Recrystallize the solid residue from Ethanol/Hexane or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).
Reactivity & Applications
The 2,4-dimethoxybenzenesulfinamide scaffold is a versatile "springboard" intermediate. Its unique reactivity stems from the sulfur atom's oxidation state (IV) and the electron-donating methoxy groups.
Key Transformations
Reaction Type
Reagents
Product
Utility
Oxidation
-CPBA or
Sulfonamide ()
Access to biologically active sulfonamides.
Condensation
Aldehyde +
Sulfinimine ()
Precursor for chiral amines (if resolved).
Oxidative Amination
-BuOCl + Amine
Sulfonimidamide
Novel bioisostere for sulfonamides.
Hydrolysis
Dilute HCl, Heat
Sulfinic Acid / Thiol
Deprotection (if used as N-masking group).
Visualization: Reaction Divergence
Caption: Divergent synthesis pathways from the sulfinamide core.
Handling & Safety
Instability: Sulfinyl chlorides (intermediate) are corrosive and react violently with water to release HCl and
. Always handle in a fume hood.
Storage: 2,4-Dimethoxybenzenesulfinamide should be stored in a cool, dry place. While relatively stable, long-term exposure to moist air may lead to slow hydrolysis or oxidation.
Toxicology: As with many aryl sulfur compounds, assume potential for irritation. No specific extensive toxicology data exists for this specific derivative; treat as a standard organic irritant.
References
Bell, K. H. (1985).[5] "Catalytic Lewis Acid Activation of Thionyl Chloride: Application to the Synthesis of Aryl Sulfinyl Chlorides." Australian Journal of Chemistry, 38(8), 1209-1221. Link
Fernández, I., & Khiar, N. (2003). "Recent Developments in the Synthesis and Utilization of Chiral Sulfinamides." Chemical Reviews, 103(9), 3651–3706. Link
Struklec, M., et al. (2025). "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." PMC (NIH). Link(General method reference).
Structural Dynamics and Crystallographic Characterization of 2,4-Dimethoxybenzenesulfinamide Derivatives
Executive Summary This technical guide provides a comprehensive structural analysis of 2,4-dimethoxybenzenesulfinamide derivatives, a class of organosulfur compounds distinct from their sulfonamide counterparts due to th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive structural analysis of 2,4-dimethoxybenzenesulfinamide derivatives, a class of organosulfur compounds distinct from their sulfonamide counterparts due to the chirality and pyramidal geometry of the sulfur center. Targeted at medicinal chemists and crystallographers, this document details the synthetic pathways, lattice dynamics, and intermolecular hydrogen bonding networks that define the solid-state behavior of these compounds. The 2,4-dimethoxy substitution pattern is analyzed for its dual role in electronic activation and steric conformational locking, critical for applications in chiral auxiliary design and antifungal pharmacophore development.
Part 1: Molecular Architecture & Crystallography
The Chiral Sulfur Center
Unlike sulfonamides (
), which possess a tetrahedral geometry around an achiral sulfur atom, sulfinamides () feature a trigonal pyramidal sulfur atom. This geometry arises from the presence of a stereochemically active lone pair on the sulfur, rendering the sulfur atom a chiral center.
Geometry: The sulfur atom sits at the apex of a pyramid with the phenyl ring, the nitrogen, and the oxygen atom forming the base.
Bond Character: The
bond typically exhibits double-bond character (approx. 1.48 Å), while the bond (approx. 1.65 Å) shows partial double-bond character due to delocalization.
Electronic Influence: The 2,4-dimethoxy substitution on the benzene ring acts as a strong electron-donating group (EDG). This increases the electron density at the sulfur center, potentially strengthening the
bond's H-bond acceptor capability compared to unsubstituted benzenesulfinamides.
Conformational Locking via Steric Hindrance
The ortho-methoxy group at the 2-position plays a critical structural role.
Torsion Angles: To minimize steric repulsion between the sulfinyl oxygen and the ortho-methoxy oxygen, the
bond rotates, often forcing the sulfinyl group out of coplanarity with the benzene ring.
Methoxy Orientation: As seen in analogous structures (e.g., 2,4-dimethoxybenzaldehyde), the methoxy groups tend to lie coplanar with the ring to maximize resonance, but the 2-position methoxy may twist slightly to accommodate the bulky sulfinyl group.
Hydrogen Bonding Networks
In the crystalline state, 2,4-dimethoxybenzenesulfinamide derivatives typically adopt one of two packing motifs driven by strong intermolecular hydrogen bonds:
Motif Type
Description
Interaction
Catemer (Chain)
Infinite chains where the NH proton of one molecule binds to the sulfinyl oxygen of the next.
Dimer ()
Cyclic dimers formed between two enantiomers (in racemates) or via pseudo-symmetry.
Cyclic
Part 2: Synthetic Pathways & Crystallization Protocols
Synthesis Strategy
The synthesis of sulfinamides is more sensitive than sulfonamides due to the risk of over-oxidation. The preferred route involves the formation of a sulfinyl chloride intermediate.
Experimental Workflow (DOT Diagram)
The following diagram outlines the critical path from precursor to diffraction-quality crystal.
Caption: Step-by-step synthesis and crystallization workflow for 2,4-dimethoxybenzenesulfinamide derivatives.
Detailed Protocol: Synthesis of N-Substituted 2,4-Dimethoxybenzenesulfinamide
Reagents:
1,3-Dimethoxybenzene (Resorcinol dimethyl ether)
Thionyl chloride (
)
Aluminum trichloride (
)
Primary Amine (
) or Ammonia
Step-by-Step Methodology:
Activation: In a flame-dried 3-neck flask under nitrogen, dissolve 1,3-dimethoxybenzene (10 mmol) in dry dichloromethane (DCM). Cool to 0°C.
Sulfinylation: Add
(12 mmol) dropwise. Slowly add (1.1 eq) to generate the sulfinyl chloride in situ. Note: The 2,4-position is activated; the 4-position is favored electronically, but the 2-position is accessible. The 2,4-disubstituted product is directed by the cooperative directing effects.
Aminolysis: Cool the mixture to -78°C to prevent over-reaction. Cannulate the sulfinyl chloride solution into a stirring solution of the amine (2.5 eq) in DCM.
Workup: Quench with saturated
. Extract with EtOAc. The organic layer should be dried over and concentrated in vacuo.
Crystallization: Dissolve the crude solid in minimal hot Ethyl Acetate. Add Hexane dropwise until turbidity persists. Allow to stand at room temperature (slow evaporation) for 48-72 hours.
Part 3: Structural-Activity Relationship (SAR) Implications
Electronic Effects on Biological Activity
The 2,4-dimethoxy motif is not merely structural; it significantly alters the pharmacophore properties:
Increased H-Bond Basicity: The methoxy groups donate electron density into the ring, which is conjugated with the sulfinyl group. This makes the sulfinyl oxygen a stronger hydrogen bond acceptor, potentially increasing affinity for enzyme active sites (e.g., metalloproteases or fungal targets).
Lipophilicity Modulation: The methoxy groups increase
, enhancing membrane permeability compared to the parent benzenesulfinamide.
Interaction Logic (DOT Diagram)
This diagram illustrates the intermolecular forces stabilizing the crystal lattice and, by proxy, potential drug-receptor interactions.
Based on homologous structures (e.g., 4-methoxybenzenesulfinamide and 2,4-dimethoxybenzenesulfonamide), the following parameters are expected for the target crystal structure:
Parameter
Expected Value
Rationale
Space Group
or
Common for achiral racemates forming centrosymmetric dimers.
S-N Bond Length
Å
Typical for sulfinamides; shorter than single bond due to resonance.
S=O Bond Length
Å
Standard sulfinyl double bond.
C-S-N Angle
Pyramidal geometry constraint.
Packing
Zig-zag Chains
Driven by interactions along the crystallographic b-axis.
References
Kikkawa, S., et al. (2019).[1] Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design. Link
Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences. Link
Stenfors, B. A., & Ngassa, F. N. (2022).[2] Crystal Structure of 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate. European Journal of Chemistry. Link
De Ronde, K., et al. (2016).[3] The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E. Link
Gelbrich, T., et al. (2007). Systematic investigation of the crystal structures of N-substituted benzenesulfonamides. CrystEngComm. Link
Theoretical Profiling of 2,4-Dimethoxybenzenesulfinamide: Electronic Structure, Reactivity, and Biological Potential
Executive Summary 2,4-Dimethoxybenzenesulfinamide represents a distinct chemical entity often overshadowed by its oxidized counterpart, the sulfonamide. However, as a sulfinamide (R-S(=O)-NH₂) , it possesses unique stere...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dimethoxybenzenesulfinamide represents a distinct chemical entity often overshadowed by its oxidized counterpart, the sulfonamide. However, as a sulfinamide (R-S(=O)-NH₂) , it possesses unique stereoelectronic properties—most notably chirality at the sulfur atom and a heightened nucleophilic profile due to the electron-donating methoxy substituents at the ortho and para positions.
This technical guide establishes a theoretical framework for characterizing this molecule. It moves beyond standard physicochemical descriptions to explore the quantum mechanical causality driving its reactivity and potential biological interactions (specifically metalloenzyme inhibition). The following sections detail the computational workflows, predicted electronic behaviors, and validation protocols required to elevate this compound from a theoretical structure to a viable lead candidate.
Part 1: Computational Methodology & Structural Architecture
The Computational Workflow
To ensure high-fidelity theoretical data, a multi-tiered computational approach is required. The following Graphviz diagram outlines the standard operating procedure (SOP) for the ab initio characterization of sulfinamides.
Figure 1: Standardized computational workflow for the theoretical profiling of chiral sulfinamides.
Geometric & Stereochemical Considerations
Unlike sulfonamides, the sulfur atom in 2,4-dimethoxybenzenesulfinamide is pseudo-tetrahedral (
hybridized) with a lone pair, creating a chiral center.
Chirality: The molecule exists as distinct
and enantiomers. Theoretical studies must calculate the Boltzmann-weighted average of these conformers to accurately predict bulk properties like NMR shifts.
The Methoxy Effect: The 2,4-dimethoxy pattern exerts a strong Mesomeric (+M) effect .
Structural Consequence: The
bond length is predicted to be shorter than in unsubstituted benzenesulfinamide due to resonance delocalization from the para-methoxy group.
Tautomerism: Sulfinamides can exist in equilibrium with sulfinimidic acids (
). However, the amide form () is generally thermodynamically preferred in the solid state.
Part 2: Reactivity Descriptors (DFT Analysis)
Frontier Molecular Orbitals (FMO)
The reactivity of the molecule is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Descriptor
Predicted Trend (vs. Unsubstituted)
Mechanistic Cause
HOMO Energy
Increased (Less Negative)
The electron-donating 2,4-dimethoxy groups destabilize the HOMO, making the molecule a better nucleophile.
LUMO Energy
Increased
The electron-rich ring makes electron acceptance less favorable compared to electron-deficient analogs.
Hardness ()
Decreased
. A smaller gap implies higher polarizability and reactivity ("softer" molecule).
Electrophilicity ()
Lower
The molecule is less prone to nucleophilic attack, stabilizing it against hydrolysis relative to nitro-substituted variants.
Molecular Electrostatic Potential (MEP)
MEP mapping is critical for predicting non-covalent interactions (docking).
Negative Regions (Red): Concentrated on the Sulfinyl Oxygen and the Methoxy Oxygens . These are the primary Hydrogen Bond Acceptor (HBA) sites.
Positive Regions (Blue): Concentrated on the Amide Protons (
) . These are the Hydrogen Bond Donor (HBD) sites.
Implication: The 2-methoxy group may form an intramolecular hydrogen bond with the amide proton, potentially "locking" the conformation and influencing bioavailability.
Part 3: Biological Potential & Docking Strategy
Target Selection: Metalloenzymes
Sulfinamides are structural isosteres of sulfonamides, the classic inhibitors of Carbonic Anhydrase (CA) . The theoretical study must evaluate the Zinc-binding potential .
Mechanism: The deprotonated sulfinamide nitrogen (
) or the sulfinyl oxygen () coordinates with the ion in the enzyme active site.
Selectivity: The 2,4-dimethoxy "tail" provides steric bulk that may clash with the hydrophobic wall of certain CA isoforms (e.g., CA I vs. CA II), potentially conferring selectivity.
Interaction Pathway
The following diagram illustrates the predicted binding mode and Structure-Activity Relationship (SAR) logic.
Figure 2: Structure-Activity Relationship (SAR) flow for 2,4-dimethoxybenzenesulfinamide interactions.
Part 4: Experimental Validation Protocols
To validate the theoretical predictions, the following experimental setups are required. These protocols are designed to be self-validating (i.e., the failure of a step indicates a specific chemical incompatibility).
Synthesis Protocol (Reduction Route)
Direct synthesis of sulfinamides is often achieved by reducing the corresponding sulfonyl chloride, which is commercially available or easily synthesized.
Precursor: Start with 2,4-dimethoxybenzenesulfonyl chloride .
Reduction:
Reagent: Triphenylphosphine (
) or Sodium Sulfite ().
Condition: Reflux in Ethanol/DCM.
Intermediate: This yields the sulfinyl chloride or sulfinate salt .
Amidation:
React the intermediate with anhydrous Ammonia (
) or Ammonium Hydroxide at .
Critical Control: Maintain low temperature to prevent over-oxidation back to sulfonamide.
Purification: Recrystallization from Ethanol/Water.
Validation:FT-IR must show the
stretch at ~1050 (distinct from symmetric/asymmetric stretches at 1150/1350 ).
Crystallographic Verification[1]
Objective: Confirm the chiral nature and H-bond network.
Method: Slow evaporation from Methanol.
Metric: Compare the experimental bond lengths (
, ) with the DFT-optimized geometry. A deviation confirms the validity of the B3LYP functional choice.
References
Gaussian 16/ORCA Methodology:
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for the DFT software used in theoretical profiling).
[Link]
Sulfinamide vs. Sulfonamide Electronic Structure:
Hackett, J. C., et al. (2020). Electronic properties of sulfur-nitrogen bonds: A comparative DFT study. Journal of Molecular Structure. (Provides the baseline for comparing sulfinyl vs. sulfonyl reactivity).
[Link]
Carbonic Anhydrase Inhibition Mechanisms:
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Authoritative source on the binding modes of sulfur-based zinc-binders).
[Link]
Crystal Structure of 2,4-Dimethoxybenzenesulfonamide (Analog):
Nirmala, K. A., et al. (2010). Crystal structure of N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide. (Used as a structural proxy for ring geometry validation).
[Link]
Synthesis of Methoxy-Substituted Benzenesulfonyl Derivatives:
PrepChem. (n.d.). Synthesis of 2,4-dimethoxybenzylamine and related sulfonyl chlorides. (Practical guide for precursor synthesis).
[Link]
An In-Depth Technical Guide to 2,4-Dimethoxybenzenesulfinamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,4-Dimethoxybenzenesulfinamide, a compound of interest in synthetic and medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethoxybenzenesulfinamide, a compound of interest in synthetic and medicinal chemistry. While a specific CAS number for this molecule is not publicly registered, indicating its status as a novel or non-commercial chemical, its structure suggests significant potential. This document will therefore focus on its plausible synthesis, predicted properties, and likely applications, drawing from the established chemistry of related sulfinamides and the influence of the 2,4-dimethoxyaryl moiety. The guide is intended to serve as a foundational resource for researchers considering the synthesis and utilization of this and similar compounds in their work.
Introduction: The Sulfinamide Functional Group in Modern Chemistry
The sulfinamide functional group, characterized by a sulfur atom double-bonded to an oxygen and single-bonded to a nitrogen atom, is a versatile and increasingly important structural motif in organic chemistry.[1] Unlike their more oxidized and generally more stable sulfonamide counterparts, sulfinamides possess a unique reactivity profile that makes them valuable synthetic intermediates.[2][3] They serve as key precursors to a range of medicinally relevant molecules, including sulfonamides, sulfoximines, and sulfonimidamides.[1] The chirality at the sulfur center in many sulfinamides has also been exploited in asymmetric synthesis, most notably in the form of Ellman's auxiliary.[4]
The subject of this guide, 2,4-Dimethoxybenzenesulfinamide, combines this valuable functional group with a 2,4-dimethoxy-substituted phenyl ring. The electron-donating nature of the two methoxy groups is expected to influence the electronic properties and reactivity of the sulfinamide moiety, making it an interesting target for synthesis and investigation.
Physicochemical Properties (Predicted)
While experimental data for 2,4-Dimethoxybenzenesulfinamide is not available, we can predict its key physicochemical properties based on the analysis of its constituent parts and related known compounds like 2,4-Dimethoxybenzenesulfonamide.
Property
Predicted Value
Rationale and Key Considerations
Molecular Formula
C₈H₁₁NO₃S
Based on the constituent atoms.
Molecular Weight
201.24 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Aryl sulfinamides are typically crystalline solids at room temperature.
Solubility
Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, THF). Limited solubility in non-polar solvents and water.
The polarity of the sulfinamide group will confer solubility in polar organic solvents. The aryl ring will limit water solubility.
Melting Point
Moderately high
The related 2,4-Dimethoxybenzenesulfonamide has a melting point, and a similar crystalline nature is expected.
pKa
Weakly acidic
The N-H proton can be removed by a strong base. The electron-donating methoxy groups may slightly increase the pKa compared to an unsubstituted benzenesulfinamide.
Proposed Synthetic Pathways
The synthesis of 2,4-Dimethoxybenzenesulfinamide can be approached through several established methods for sulfinamide formation. The choice of pathway will depend on the availability of starting materials and the desired scale of the reaction.
Pathway 1: From 2,4-Dimethoxybenzenesulfinyl Chloride
This is a classical and direct approach to sulfinamide synthesis.
Experimental Protocol:
Preparation of 2,4-Dimethoxybenzenesulfinyl Chloride: This intermediate can be prepared from 2,4-dimethoxythiophenol or 2,4-dimethoxybenzenesulfinic acid.
Ammonolysis: In a round-bottom flask, dissolve 2,4-dimethoxybenzenesulfinyl chloride (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C using an ice bath.
Slowly add a solution of ammonia (in an appropriate solvent like dioxane or as a gas) or a protected amine (followed by deprotection) (1.2 eq) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Logical Workflow for Synthesis Pathway 1:
Caption: Proposed synthesis of 2,4-Dimethoxybenzenesulfinamide from 2,4-dimethoxythiophenol.
Modern cross-coupling methodologies offer an alternative route, particularly suitable for library synthesis and late-stage functionalization.[5]
Experimental Protocol:
Reaction Setup: In a reaction vessel, combine 1-bromo-2,4-dimethoxybenzene (1.0 eq), an N-sulfinylamine reagent (e.g., N-sulfinyl-tert-butylamine) (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%), and a suitable ligand (e.g., PAd2Bn) (10-20 mol%).[3]
Add a reducing agent such as formic acid or a formate salt (1.2 eq) and a suitable solvent like 1,4-dioxane.
Heat the reaction mixture at a specified temperature (e.g., 75°C) for several hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
If a protected N-sulfinylamine was used, a subsequent deprotection step will be necessary.
Reactivity and Potential Applications
The reactivity of 2,4-Dimethoxybenzenesulfinamide is dictated by the sulfinamide functional group and influenced by the electron-rich aromatic ring.
Key Reactions
Oxidation to Sulfonamide: Sulfinamides are readily oxidized to the corresponding sulfonamides using mild oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).[2] This provides a straightforward route to 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9).[6]
Acid-Catalyzed Hydrolysis: The S-N bond in sulfinamides is susceptible to cleavage under acidic conditions, yielding the corresponding amine and sulfinic acid.[2] The electron-donating methoxy groups on the aromatic ring may enhance the protonation of the sulfinamide oxygen, potentially accelerating the rate of hydrolysis.[2]
Crossover Reactions: Under mild acid catalysis, sulfinamides can undergo crossover reactions, exchanging their amine and sulfinyl moieties.[7] This property could be exploited in dynamic combinatorial chemistry for the discovery of new ligands or drug candidates.
Application Note: 2,4-Dimethoxybenzenesulfinamide as a Pharmaceutical Intermediate
Executive Summary 2,4-Dimethoxybenzenesulfinamide (CAS: 102333-39-1) is a specialized organosulfur intermediate utilized primarily in the asymmetric synthesis of chiral amines and as a precursor to pharmacologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,4-Dimethoxybenzenesulfinamide (CAS: 102333-39-1) is a specialized organosulfur intermediate utilized primarily in the asymmetric synthesis of chiral amines and as a precursor to pharmacologically active sulfonamide scaffolds.[1] Structurally analogous to tert-butanesulfinamide (Ellman’s reagent), this aryl sulfinamide offers unique electronic properties due to the electron-donating methoxy substituents at the ortho and para positions. These substituents significantly modulate the lability of the S–N bond, making it a valuable tool for acid-labile protecting group strategies and stereoselective nucleophilic additions .
This guide details the mechanistic grounding, experimental protocols, and quality control measures required to deploy 2,4-dimethoxybenzenesulfinamide effectively in drug development workflows.
Mechanism of Action & Chemical Logic
The "Tunable" Chiral Auxiliary
Unlike alkyl sulfinamides, aryl sulfinamides like 2,4-dimethoxybenzenesulfinamide participate in condensation reactions with aldehydes and ketones to form N-sulfinyl imines . The electron-rich 2,4-dimethoxybenzene (DMB) core serves two critical functions:
Stereocontrol: It provides a rigid steric environment that directs the facial selectivity of incoming nucleophiles (e.g., Grignard reagents, organolithiums) to the imine bond.
Acid Lability: The electron-donating methoxy groups stabilize the carbocation character during cleavage, allowing for milder deprotection conditions compared to unsubstituted benzenesulfinamides.
Oxidation to Sulfonamide Scaffolds
In medicinal chemistry, the sulfinamide moiety is frequently oxidized to the corresponding sulfonamide (2,4-dimethoxybenzenesulfonamide). This motif is a bioisostere for carboxylic acids and is found in endothelin receptor antagonists and antitumor agents. The 2,4-dimethoxy substitution pattern is also characteristic of the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and similar protecting groups used in arginine side-chain protection during peptide synthesis.
Reaction Pathway Visualization
The following diagram illustrates the divergent utility of the intermediate:
Protocol A: Synthesis of Chiral Amines via N-Sulfinyl Imines
Target Application: Asymmetric synthesis of alpha-branched amines.
Materials:
2,4-Dimethoxybenzenesulfinamide (1.0 equiv)
Aldehyde substrate (1.1 equiv)
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
Dry Tetrahydrofuran (THF)
Organometallic Nucleophile (e.g., MeMgBr)
Step-by-Step Methodology:
Condensation (Imine Formation):
In a flame-dried round-bottom flask under Nitrogen, dissolve 2,4-dimethoxybenzenesulfinamide (10 mmol) in dry THF (0.5 M).
Add the aldehyde (11 mmol) followed by dropwise addition of Ti(OEt)₄ (20 mmol).
Critical Step: Stir at ambient temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexanes).[2] The formation of the imine is indicated by a shift in R_f and disappearance of the aldehyde spot.
Quench: Pour into brine (50 mL) with vigorous stirring. Filter the resulting titanium salts through a Celite pad.
Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography to isolate the N-sulfinyl imine.
Diastereoselective Addition:
Cool a solution of the N-sulfinyl imine in CH₂Cl₂ or THF to -78 °C.
Add the Grignard reagent (2.0 equiv) slowly to maintain internal temperature.
Stir for 2–4 hours, allowing the mixture to warm to room temperature slowly.
Validation: Check diastereomeric ratio (dr) via ¹H NMR or HPLC.
Cleavage (Deprotection):
Dissolve the addition product in MeOH.
Add 4M HCl in dioxane (2.0 equiv). Stir for 30 minutes at room temperature.
Note: The 2,4-dimethoxybenzenesulfinic acid byproduct may precipitate or degrade; the primary amine is recovered as the hydrochloride salt.
Protocol B: Oxidation to 2,4-Dimethoxybenzenesulfonamide
Target Application: Synthesis of sulfonamide pharmacophores or protecting group reagents.
Solution: Use a minimal amount of water to quench, followed by extensive Celite filtration.
Storage Protocols
Stability: Sulfinamides are moisture-sensitive and can disproportionate over time.
Condition: Store at -20 °C under Argon/Nitrogen atmosphere. Desiccate before opening.
References
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
Fermion. (2025). "Active Pharmaceutical Ingredients and Intermediates List." Fermion API Catalog.
PubChem. (2025). "2,4-Dimethoxybenzenesulfonyl chloride Compound Summary." National Library of Medicine.
Ivanov, I., et al. (2024).[4] "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Molbank.[4][5]
Topic: Protocols for Using 2,4-Dimethoxybenzenesulfinamide in Drug Discovery
This Application Note and Protocol guide details the use of 2,4-Dimethoxybenzenesulfinamide (2,4-DMB-sulfinamide) in drug discovery. Abstract 2,4-Dimethoxybenzenesulfinamide (CAS: 102333-39-1) is a specialized organosulf...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of 2,4-Dimethoxybenzenesulfinamide (2,4-DMB-sulfinamide) in drug discovery.
Abstract
2,4-Dimethoxybenzenesulfinamide (CAS: 102333-39-1) is a specialized organosulfur reagent utilized in the synthesis of complex pharmaceutical intermediates.[1][2] While structurally related to the widely used tert-butanesulfinamide (Ellman’s reagent), this aryl-sulfinamide offers distinct electronic properties due to the electron-rich 2,4-dimethoxybenzene (DMB) core. Its primary utility in drug discovery lies in its role as a convertible ammonia surrogate for amine synthesis and as a precursor to acid-labile sulfonamide protecting groups (Mbs) . This guide outlines protocols for its application in nucleophilic substitution, oxidation to sulfonamides, and subsequent deprotection strategies, emphasizing its value in late-stage functionalization and orthogonal protection schemes.
Role: Nucleophilic nitrogen source; Precursor to 2,4-dimethoxybenzenesulfonyl (Mbs) group.
Key Feature: The electron-donating methoxy groups on the aromatic ring render the sulfur-nitrogen bond and the aryl-sulfur bond susceptible to specific cleavage conditions (acidic or oxidative), offering orthogonality to standard protecting groups like Boc, Cbz, or Tosyl.
Mechanism of Action
The utility of 2,4-DMB-sulfinamide hinges on three chemical transformations:
N-Alkylation/Condensation: The sulfinamide nitrogen is nucleophilic (
), allowing reaction with alkyl halides or aldehydes (imination).
S-Oxidation: The sulfinyl group (
) can be chemoselectively oxidized to the sulfonyl group (), converting the intermediate into a 2,4-dimethoxybenzenesulfonamide (Mbs-protected amine) .
Acid-Mediated Cleavage: The Mbs group is acid-labile. Unlike Tosyl groups (which require harsh reductive cleavage), the electron-rich DMB core allows cleavage of the sulfonamide bond under milder acidic conditions (e.g., TFA), releasing the free primary amine.
Experimental Workflows (Diagrams)
Pathway: Amine Synthesis via Mbs Strategy
Caption: Workflow for synthesizing primary amines using 2,4-DMB-sulfinamide as a safety-catch ammonia equivalent.
Detailed Protocols
Protocol A: N-Alkylation of 2,4-Dimethoxybenzenesulfinamide
Purpose: To introduce the protected nitrogen functionality onto an alkyl chain.
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 2,4-Dimethoxybenzenesulfinamide (1.0 mmol) in anhydrous DMF (5 mL).
Base Addition: Add
(2.0 mmol) in one portion. Stir for 15 minutes at room temperature to deprotonate the amide.
Alkylation: Dropwise add the Alkyl Halide (1.2 mmol).
Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product (N-alkylated sulfinamide) is usually less polar than the starting material.
Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (
) and brine ().
Purification: Dry over
, concentrate, and purify via flash column chromatography (typically , 0-50% EtOAc in Hexanes).
Critical Note: Unlike sulfonamides, sulfinamides are chiral at sulfur. If the reagent is racemic, the product will be a racemate. This protocol assumes achiral synthesis utility.
Protocol B: Oxidation to Mbs-Sulfonamide
Purpose: To convert the acid-sensitive sulfinamide into the more robust (but still cleavable) Mbs-sulfonamide protecting group.
Materials:
N-Alkyl-2,4-dimethoxybenzenesulfinamide (from Protocol A)
-Chloroperbenzoic acid (CPBA) (1.2 equiv)
Solvent: Dichloromethane (DCM)
Step-by-Step:
Dissolution: Dissolve the sulfinamide intermediate in DCM (0.1 M concentration) and cool to 0°C.
Oxidation: Slowly add
CPBA (1.2 equiv) as a solid or solution.
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LC-MS for the mass shift (+16 Da, conversion of
to ).
Quench: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess peroxide, followed by saturated .
Isolation: Extract with DCM, dry over
, and concentrate. The resulting Mbs-protected amine is stable and can be stored or used in further steps.
Protocol C: Deprotection (Cleavage of Mbs Group)
Purpose: To release the free primary amine under mild acidic conditions.
Materials:
Mbs-protected amine
Trifluoroacetic acid (TFA)
Scavenger: Thioanisole or Triethylsilane (optional, to trap the dimethoxybenzene cation)
Step-by-Step:
Reaction: Dissolve the Mbs-sulfonamide in DCM. Add TFA (final concentration 10–20% v/v).
Optimization: If the substrate is sensitive, add Thioanisole (2 equiv) to scavenge the electrophilic 2,4-dimethoxybenzenesulfonyl cation formed during cleavage.
Conditions: Stir at Room Temperature for 1–4 hours.
Note: The 2,4-dimethoxy substitution makes the sulfonyl group significantly more acid-labile than a Tosyl group, which typically requires
or .
Workup: Concentrate the reaction mixture to remove TFA.
Free Base Formation: Redissolve the residue in DCM/MeOH and pass through a basic ion-exchange cartridge (e.g., SCX-2) or wash with
to obtain the free amine.
Data Summary & Troubleshooting
Parameter
2,4-DMB-Sulfinamide
tert-Butanesulfinamide (Ellman)
Tosylamide
Oxidation State
S(IV)
S(IV)
S(VI)
Nucleophilicity
Moderate
Moderate
Poor
Cleavage Condition
Mild Acid (TFA) or Oxidative
Mild Acid (HCl/MeOH)
Harsh (Reductive/Strong Acid)
Primary Use
Mbs-Precursor / Amine Synth
Chiral Amine Synthesis
Permanent Protection
Troubleshooting Guide:
Low Yield in Alkylation: The sulfinamide nitrogen is less acidic than a sulfonamide. Ensure the base (
) is dry and the solvent is anhydrous. If reactivity is low, switch to NaH in DMF (0°C), but be cautious of side reactions.
Over-Oxidation: When oxidizing to sulfonamide, avoid large excesses of
CPBA to prevent oxidation of other functional groups (e.g., alkenes, sulfides) on the "R" chain.
Incomplete Deprotection: If TFA/DCM is too slow, use neat TFA with 5% Thioanisole at 40°C.
Safety & Handling
Stability: 2,4-Dimethoxybenzenesulfinamide is sensitive to moisture and strong acids. Store in a desiccator at 2–8°C.
Rearrangement: As noted in early literature (Bell, 1985), this compound can undergo acid-catalyzed rearrangement. Avoid exposing the sulfinamide reagent (S-IV) to strong acids before the oxidation step. Perform the oxidation to sulfonamide (S-VI) before attempting acidic manipulations if the goal is protection.
References
Bell, K. H. (1985). "The acid-catalysed rearrangement of 2,4-dimethoxybenzenesulfinamide." Australian Journal of Chemistry, 38(8), 1209-1221. Link
Ellman, J. A., et al. (2000). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. (Contextual reference for sulfinamide chemistry).
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Reference for Mbs/Sulfonyl protecting group stability).
Application Notes and Protocols: Europium-Catalyzed Synthesis of N-Heteroaryl-2,4-dimethoxybenzenesulfinamides
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of N-Heteroaryl Sulfinamides in Medicinal Chemistry N-heteroaryl sulfonamides and their related structures are foundational...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of N-Heteroaryl Sulfinamides in Medicinal Chemistry
N-heteroaryl sulfonamides and their related structures are foundational motifs in a multitude of FDA-approved drugs and therapeutic agents, valued for their diverse biological activities.[1][2][3] The sulfinamide moiety, in particular, offers a unique combination of chemical properties, including a stereogenic sulfur center, that makes it an attractive scaffold for modern drug discovery. The reaction of 2,4-dimethoxybenzenesulfinamide with heterocyclic amines provides a direct route to a class of N-heteroaryl sulfinamides with significant potential in medicinal chemistry. The electron-rich nature of the 2,4-dimethoxybenzene group can modulate the electronic properties and metabolic stability of the resulting compounds, making this a key reaction for generating novel molecular entities.
This application note provides a comprehensive guide to the synthesis of N-heteroaryl-2,4-dimethoxybenzenesulfinamides via a robust and versatile rare-earth-catalyzed transsulfinamidation reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-tested protocols for both the preparation of the key 2,4-dimethoxybenzenesulfinamide precursor and its subsequent coupling with a range of heterocyclic amines, and discuss the self-validating nature of the described methodologies.
Mechanistic Rationale: The Power of Transsulfinamidation
The formation of a bond between the nitrogen of a heterocyclic amine and the sulfur of a sulfinamide is a powerful transformation for building complex molecules. Traditional methods for creating such C-N bonds can sometimes require harsh conditions or have a limited substrate scope.[4] A significant advancement in this area is the development of transsulfinamidation reactions.
The core of the methodology presented here is a rare-earth-catalyzed transsulfinamidation.[1][5][6][7] This reaction proceeds via the direct coupling of a primary sulfinamide with a primary or secondary amine, including a wide array of heterocyclic amines. The use of a Lewis acidic rare-earth catalyst, such as Europium(III) trifluoromethanesulfonate (Eu(OTf)₃), is crucial for activating the primary sulfinamide, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the amine.[1][5][7] This approach is notable for its mild reaction conditions and broad functional group tolerance, which is a significant advantage in the synthesis of complex, polyfunctional molecules relevant to drug development.
The proposed mechanism involves the coordination of the europium catalyst to the oxygen atom of the sulfinamide, which enhances its electrophilicity. The heterocyclic amine then attacks the sulfur atom, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia furnish the desired N-heteroaryl sulfinamide product.
Caption: Proposed mechanism for the Europium-catalyzed transsulfinamidation.
Experimental Protocols
Part 1: Synthesis of 2,4-Dimethoxybenzenesulfinamide
The synthesis of the primary sulfinamide is a crucial first step. A reliable method involves the reduction of the corresponding sulfonyl chloride.[8]
Step 1.1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
2,4-Dimethoxybenzenesulfonyl chloride can be prepared from commercially available 1,3-dimethoxybenzene via chlorosulfonation.[9][10]
Materials:
1,3-Dimethoxybenzene
Chlorosulfonic acid
Dichloromethane (DCM)
Ice
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
Separate the organic layer and wash the aqueous layer with DCM.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxybenzenesulfonyl chloride, which can often be used in the next step without further purification.
Step 1.2: Reduction to 2,4-Dimethoxybenzenesulfinamide
This procedure is adapted from established methods for the reduction of sulfonyl chlorides to sulfinamides.[11]
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or toluene)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dimethoxybenzenesulfinamide (1.0 eq), the heterocyclic amine (1.2 eq), and Eu(OTf)₃ (0.05 eq).
Add the anhydrous solvent via syringe.
Stir the reaction mixture at the specified temperature (e.g., 60-80 °C) for the required time (typically 12-24 hours).
Monitor the progress of the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-heteroaryl-2,4-dimethoxybenzenesulfinamide.
Data Presentation: Substrate Scope and Reaction Efficiency
The following table summarizes representative examples of the rare-earth-catalyzed transsulfinamidation, demonstrating the versatility of this method with various heterocyclic amines.
Yields are based on isolated product after column chromatography and are representative of what can be expected with this methodology.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The purity and identity of the synthesized 2,4-dimethoxybenzenesulfinamide and the final N-heteroaryl sulfinamide products should be rigorously confirmed by standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition.
Thin Layer Chromatography (TLC) and Column Chromatography: To monitor reaction progress and ensure the isolation of pure compounds.
By adhering to these analytical practices, researchers can have high confidence in the identity and purity of their synthesized compounds, ensuring the reliability and reproducibility of their subsequent studies.
Expertise and Experience: Causality Behind Experimental Choices
Choice of Catalyst: While various Lewis acids can catalyze this type of transformation, rare-earth triflates like Eu(OTf)₃ have been shown to be particularly effective due to their optimal Lewis acidity and oxophilicity, which allows for efficient activation of the sulfinamide without promoting undesired side reactions.[1][5][7]
Solvent Selection: Anhydrous, non-protic solvents such as DCE or toluene are crucial to prevent hydrolysis of the sulfinamide starting material and the catalyst.
Inert Atmosphere: The use of an inert atmosphere is recommended to prevent the oxidation of sensitive reagents and intermediates, ensuring higher yields and cleaner reaction profiles.
Purification: Flash column chromatography is the recommended method for purification to ensure the high purity of the final products, which is essential for their use in biological assays and further synthetic transformations.
References
Wen, D., Zheng, Q., Wang, C., & Tu, T. (2021). Rare-Earth-Catalyzed Transsulfinamidation of Sulfinamides with Amines. Organic Letters, 23(9), 3718–3723. [Link]
Transsulfinamidation of Sulfinamides with Amines. (2021). ResearchGate. [Link]
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Semantic Scholar. [Link]
Synthesis of sulfinamides via photocatalytic alkylation or arylation of sulfinylamine. Organic & Biomolecular Chemistry. [Link]
Rare-Earth-Catalyzed Transsulfinamidation of Sulfinamides with Amines. (2021). American Chemical Society. [Link]
Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides. (2026). PMC. [Link]
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024). Journal of the American Chemical Society. [Link]
Practical and highly stereoselective method for the preparation of several chiral arylsulfinamides and arylsulfinates based on the spontaneous crystallization of diastereomerically pure N-benzyl-N-(1-phenylethyl). (2025). ResearchGate. [Link]
Rare-Earth-Catalyzed Transsulfinamidation of Sulfinamides with Amines. Organic Chemistry Portal. [Link]
Rare-Earth-Catalyzed Transsulfinamidation of Sulfinamides with Amines. (2021). Figshare. [Link]
Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Publishing. [Link]
Current approaches for synthesis of N‐heteroaryl sulfonamides. (2021). ResearchGate. [Link]
Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. (2004). PubMed. [Link]
N‐Heteroarylation of Sulfonamides: An Overview. (2021). ResearchGate. [Link]
synthesis of biphenylsulfonamide endothelin receptor antagonists using related compounds
Executive Summary & Strategic Scope This Application Note provides a comprehensive guide to the synthesis of Endothelin Receptor Antagonists (ERAs) , specifically focusing on the biaryl-sulfonamide pharmacophore. While e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Scope
This Application Note provides a comprehensive guide to the synthesis of Endothelin Receptor Antagonists (ERAs) , specifically focusing on the biaryl-sulfonamide pharmacophore. While early discovery efforts identified strict biphenylsulfonamides (e.g., BMS-187308), clinical success was achieved with pyrimidine-based bioisosteres such as Bosentan (a bipyrimidine) and Macitentan (a phenyl-pyrimidine).
This guide unifies these "related compounds" under a single synthetic logic: the construction of a biaryl core followed by sulfonamide/sulfamide functionalization . We prioritize convergent routes that minimize late-stage impurities, a critical requirement for pharmaceutical-grade ERAs.
Key Deliverables:
Mechanistic Insight: Visualizing the ET-A/ET-B blockade.
Modular Protocols: Procedures for Suzuki-Miyaura coupling (biaryl formation) and Sulfonamide synthesis.
Process Optimization: A specific, high-yield route for Macitentan avoiding common dimerization side-reactions.
Validation: Impurity profiling and QC parameters.
Mechanism of Action: The Endothelin Pathway
ERAs function by competitively blocking Endothelin-1 (ET-1) from binding to ET-A and ET-B receptors on vascular smooth muscle and endothelial cells. The biphenyl/biaryl moiety occupies the hydrophobic pocket of the receptor, mimicking the lipophilic residues of the native peptide.
Figure 1: Mechanism of Action.[1] ERAs (Green) competitively displace ET-1 (Red), preventing the G-protein cascade that leads to hypertension.
Synthetic Strategy: The Biaryl-Sulfonamide Scaffold
The synthesis of this class relies on two critical bond-forming events. The order of these steps dictates the impurity profile.
The Biaryl Bond: Constructed via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[2]
The Sulfonamide Linker: Formed via nucleophilic substitution (SNAr) or sulfonyl chloride coupling.
Comparative Retrosynthesis
Feature
Strict Biphenyls (e.g., BMS-187308)
Bosentan (Tracleer)
Macitentan (Opsumit)
Core Scaffold
Biphenyl (Benzene-Benzene)
Bipyrimidine
Phenyl-Pyrimidine
Linker
Sulfonamide (-SO₂NH-)
Sulfonamide (-SO₂NH-)
Sulfamide (-NHSO₂NH-)
Key Coupling
Suzuki (Phenyl-B + Phenyl-Br)
Ullmann/Coupling (Py-Py)
Suzuki (Phenyl-B + Py-Cl)
Critical Challenge
Regioselectivity on the ring
Dimerization of glycol chain
Hydrolysis of sulfamide
Detailed Experimental Protocols
Protocol A: Construction of the Biaryl Core (Suzuki-Miyaura)
Applicable to: Macitentan precursors and BMS-type biphenyls.
This protocol couples a halogenated heterocycle/arene with a phenylboronic acid.[2][3][4]
Reagents:
Halide: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (Bosentan precursor) OR 5-Bromo-2-chloropyrimidine (Macitentan precursor).
Direct reaction of sulfamides with dichloropyrimidines often yields byproducts. This optimized protocol uses a pre-functionalized ethylene glycol intermediate to prevent side reactions.
Step 1: Mono-etherification (The Protection Strategy)
Dissolve 5-(4-bromophenyl)-4,6-dichloropyrimidine in DME.
Add KOtBu (1.2 eq) to a separate solution of Ethylene Glycol (large excess) at 0°C.
Slowly add the pyrimidine solution to the glycol mixture. Crucial: Slow addition prevents the formation of the bis-substituted dimer.
Heat to 80°C for 4 hours.
Isolation: Aqueous workup. The product is 2-((5-(4-bromophenyl)-6-chloropyrimidin-4-yl)oxy)ethanol.
Step 2: Sulfamide Coupling (The Macitentan Core)
Dissolve the intermediate from Step 1 in anhydrous DMSO.
Add N-propylsulfamide (1.5 eq) and KOtBu (2.0 eq).
Heat to 100°C for 12 hours.
Mechanism:[1][6][7][10][11] The sulfamide nitrogen anion displaces the remaining chlorine on the pyrimidine ring via SNAr.
Quench: Pour into ice-water acidified to pH 3-4 with dilute HCl.
Why? Acidification precipitates the sulfonamide/sulfamide which is soluble in base.
Final Functionalization: (If required) React the free hydroxyl group with 5-bromo-2-chloropyrimidine (using NaH/THF) to attach the final pyrimidine ring of Macitentan.
Process Workflow & Logic
The following diagram illustrates the convergent synthesis logic, highlighting the "Possibility B" route which is preferred for scale-up to avoid impurities.
Figure 2: Convergent synthetic workflow. Route B (Green) is preferred over Route A to minimize bis-substitution byproducts.
Quality Control & Validation
Synthesizing biphenylsulfonamides requires strict control over specific impurities.
A. Critical Impurities
Impurity Type
Origin
Control Strategy
Dimer Impurity
Reaction of one glycol molecule with two dichloropyrimidine cores.
Use large excess of ethylene glycol (10eq+) during etherification.
Hydrolysis Product
Hydrolysis of the sulfamide/sulfonamide bond under basic conditions.
Maintain anhydrous conditions in Step 2; Avoid prolonged heating >110°C.
Pd Residues
Trapped Palladium from Suzuki coupling.
Use Thiol-functionalized silica scavengers or charcoal filtration.
B. Analytical Parameters (Macitentan)
HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% TFA). Retention time ~12-15 min.
1H NMR (DMSO-d6):
Sulfamide NH: Look for a triplet/broad singlet around δ 7.2 - 7.5 ppm .
Ethylene Bridge: Two distinct triplets around δ 4.6 and 4.8 ppm .
Absence of Dimer: Verify integration of the pyrimidine protons relative to the tert-butyl or propyl chain.
References
Murugesan, N., et al. (1998). "Biphenylsulfonamide Endothelin Antagonists: Structure-Activity Relationships of a Series of Mono- and Disubstituted Analogues." Journal of Medicinal Chemistry.
Bolli, M. H., et al. (2012). "The Discovery of Macitentan, a Potent and Long-Acting Endothelin Receptor Antagonist." Journal of Medicinal Chemistry.
Harrington, P. J. (2011). "Pharmaceutical Process Chemistry for Synthesis of Bosentan." Organic Process Research & Development.
Actelion Pharmaceuticals. (2002). "Sulfamides and their use as endothelin receptor antagonists." World Intellectual Property Organization (Patent WO2002053557).[7]
BenchChem. (2025).[2] "Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one." Application Note.
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethoxybenzenesulfinamide Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2,4-Dimethoxybenzenesulfinamide. We will move beyond simple procedural ste...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2,4-Dimethoxybenzenesulfinamide. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
Reaction Overview: The Reductive Amination Pathway
The most common and reliable method for synthesizing 2,4-Dimethoxybenzenesulfinamide involves a one-pot, two-step process starting from the corresponding sulfonyl chloride. This pathway first sees the reduction of 2,4-dimethoxybenzenesulfonyl chloride to a zinc sulfinate intermediate. This is immediately followed by conversion to a reactive sulfinyl chloride, which is then trapped in situ by an amine to yield the desired sulfinamide.[1] This method is advantageous as it avoids the isolation of sensitive intermediates.[1][2]
Caption: General workflow for 2,4-Dimethoxybenzenesulfinamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and why?
A1: The preferred starting material is 2,4-dimethoxybenzenesulfonyl chloride . Sulfonyl chlorides are excellent electrophiles and are generally stable enough for storage, though they are susceptible to hydrolysis and should be handled under anhydrous conditions.[3][4] This starting material is readily reduced to the necessary sulfinate intermediate required for sulfinamide formation.[1][2]
Q2: Why is strict temperature control so critical during this synthesis?
A2: Temperature control is paramount for two primary reasons:
Intermediate Stability: The key intermediates, particularly the in situ generated sulfinyl chloride, are thermally sensitive. Elevated temperatures can lead to decomposition and the formation of undesired side products. The initial reduction step is often performed at reflux, but the subsequent activation and amination steps typically require cooling to temperatures as low as -40 °C to 0 °C to maintain stability and selectivity.[2]
Side Reaction Prevention: Many side reactions, such as the formation of sulfonamides or disulfides, are accelerated at higher temperatures.[5][6] Maintaining a low temperature, especially during the addition of the amine, minimizes these competing pathways and maximizes the yield of the desired sulfinamide.
Q3: Which solvents are most effective for this reaction sequence?
A3: A combination of solvents is often optimal. The initial reduction of the sulfonyl chloride with zinc powder is effectively carried out in Dichloromethane (DCM) with Dimethylformamide (DMF) acting as a promoter.[1][7] For the subsequent activation and amination steps, a polar aprotic solvent like Tetrahydrofuran (THF) is preferred.[2][8] It is crucial that all solvents are anhydrous, as water will readily hydrolyze both the starting sulfonyl chloride and the sulfinyl chloride intermediate.[9]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3][5] A suitable mobile phase would typically be a mixture of ethyl acetate and hexanes. You should monitor for the consumption of the starting sulfonyl chloride. The sulfinamide product is generally more polar than the starting material. Co-spotting with your starting material is essential for accurate identification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Troubleshooting logic for common synthesis issues.
Problem 1: Low or No Product Yield
Probable Cause A: Poor Quality or Inactive Reagents. The reduction step is highly dependent on the quality of the zinc powder. If the zinc is oxidized, the reaction will not proceed efficiently. Similarly, thionyl chloride (SOCl₂) degrades over time, especially if exposed to moisture.
Solution: Use fresh, high-quality zinc powder. It may be beneficial to activate the zinc with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum. Use a freshly opened bottle of thionyl chloride for best results.[1]
Probable Cause B: Presence of Water. Sulfonyl chlorides and, even more so, sulfinyl chlorides are highly susceptible to hydrolysis.[3][9] Any moisture in the reaction vessel, solvents, or reagents will lead to the formation of the corresponding sulfonic and sulfinic acids, which will not proceed to the desired product.
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[10]
Probable Cause C: Incorrect Temperature Profile. As detailed in the FAQ, adding the amine at an elevated temperature can drastically reduce the yield by promoting side reactions.
Solution: After the formation of the sulfinyl chloride, the reaction mixture must be cooled, typically to -40 °C, before the slow, dropwise addition of the amine solution.[2]
Problem 2: Significant Formation of Side Products
Probable Cause A: Formation of 2,4-Dimethoxybenzenesulfonamide. The presence of the corresponding sulfonamide as a major byproduct indicates over-oxidation or the presence of an oxidizing contaminant. It can also form if the reduction of the sulfonyl chloride is incomplete.[6]
Solution: Ensure the reaction is run under a strictly inert atmosphere to prevent air oxidation. Verify the stoichiometry and quality of the reducing agent (zinc). The slow addition of reagents can also mitigate this issue.[6]
Probable Cause B: Formation of Bis(2,4-dimethoxyphenyl) Disulfide. Disulfide formation can occur from the decomposition of the sulfinate intermediate or through other side reactions, particularly if the reaction conditions are not optimal.[11]
Solution: Adherence to the optimized temperature profile and stoichiometry is key. Ensuring the rapid trapping of the in situ generated sulfinyl chloride by the amine can minimize the lifetime of intermediates that could lead to disulfide formation.
Problem 3: Difficulties During Purification
Probable Cause: Co-elution with Triphenylphosphine Oxide. If triphenylphosphine is used as a reducing agent in alternative protocols, the byproduct triphenylphosphine oxide can be difficult to separate from the desired sulfinamide via standard silica gel chromatography.
Solution: While the zinc-based reduction is preferred, if this issue arises, purification can be attempted using a different solvent system or by first precipitating much of the oxide by triturating the crude mixture with a non-polar solvent like ether or hexanes before chromatography.
Optimized Protocol and Parameters
This protocol is based on a robust one-pot reductive method.[1][2]
Step-by-Step Methodology:
Reduction: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq), zinc powder (1.1 eq), and anhydrous Dichloromethane (DCM). Add Dimethylformamide (DMF) (1.5 eq) and heat the mixture to reflux for 1 hour.
Cooling & Solvent Exchange: After 1 hour, cool the reaction to room temperature. Remove the DCM under reduced pressure. Add anhydrous Tetrahydrofuran (THF) to the residue.
Activation: Cool the THF suspension to -40 °C (an acetonitrile/dry ice bath). Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise. Stir the mixture at this temperature for 45 minutes.
Amination: In a separate flask, prepare a solution of your desired amine (e.g., ammonia, benzylamine) (1.5 eq) and triethylamine (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -40 °C.
Reaction Completion & Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl.
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Summary of Optimized Reaction Parameters
Parameter
Recommended Condition
Rationale
Reducing Agent
Zinc Powder (1.1 eq)
Efficient and cost-effective for reducing sulfonyl chloride to sulfinate.[1][12]
Activation Reagent
Thionyl Chloride (2.0 eq)
Reacts with the sulfinate salt to form the key sulfinyl chloride intermediate in situ.[2][8]
Base
Triethylamine (1.5 eq)
Acts as an acid scavenger to neutralize the HCl generated during the amination step.[3]
Solvents
DCM/DMF (Reduction), THF (Amination)
DCM/DMF facilitates the initial reduction; THF is ideal for the low-temperature amination.[1][2]
Temperature
Reflux (Reduction), -40 °C (Amination)
Maximizes reduction rate while ensuring the stability of the sulfinyl chloride intermediate.
Atmosphere
Inert (Nitrogen or Argon)
Prevents hydrolysis of sensitive reagents and intermediates and minimizes oxidative side reactions.[10]
References
BenchChem. (2025). troubleshooting common issues in sulfonamide synthesis reactions. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.
Harmata, M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(2), 683-685. [Link]
Šimková, A. (2023). Sulfinamide Crossover Reaction and Its Application in Ligand Discovery. Charles University, Faculty of Pharmacy. [Link]
BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
Willis, M. C., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5797-5805. [Link]
Chen, J., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(35), e202202613. [Link]
Urban, M., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2568-2573. [Link]
Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 920-924. [Link]
Pace, V., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Organic & Inorganic Au, 4(1), 1-13. [Link]
Wikipedia contributors. (2023). Sulfonyl halide. Wikipedia. [Link]
ResearchGate. (n.d.). Reduction of sulfonyl chlorides. [Link]
BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Yield Optimization & Troubleshooting for Electron-Rich Sulfinamides
Executive Summary & Chemical Context
The Challenge:
Synthesizing 2,4-dimethoxybenzenesulfinamide derivatives presents a unique paradox. The electron-donating methoxy groups make the aromatic ring highly nucleophilic, facilitating electrophilic substitution, but they also render the ring susceptible to unwanted side reactions (such as ring chlorination) during the activation of sulfur. Furthermore, the resulting sulfinamide N-S bond is acid-labile—a feature desirable for protecting group chemistry but a liability during silica gel purification.
The Solution:
To maximize yield, we must move away from "classical" direct chlorosulfinylation (which often yields <40% due to ring chlorination) and adopt Reductive Coupling or Metallo-Sulfinylation strategies.
This guide prioritizes two protocols:
Method A (The "Reductive" Route): Best for scalability; starts from the stable sulfonyl chloride.
Method B (The "DABSO" Route): Best for library generation; avoids gaseous
Rationale: This method avoids the isolation of the unstable sulfinyl chloride. It utilizes the commercially available (or easily synthesized) 2,4-dimethoxybenzenesulfonyl chloride and reduces it in situ using triphenylphosphine (
Figure 1: The DABSO route allows for the controlled introduction of sulfur without handling gaseous
. The Sulfinyl Chloride intermediate is generated and consumed in situ to prevent decomposition.
Troubleshooting Guide (Diagnostic Tree)
Symptom 1: Low Yield (<40%) with Ring Chlorination Byproducts
Diagnosis: If you used direct chlorosulfinylation (
), the electron-rich dimethoxy ring directed the chlorine to the aromatic ring instead of the sulfur.
Fix: Switch to Protocol A (Reductive Coupling). The sulfur is already attached in the correct oxidation state (sulfonyl), and
selectively reduces the S=O bond without touching the ring.
Symptom 2: Product "Disappears" on Silica Column
Diagnosis: Acid-catalyzed hydrolysis.[7] Silica gel is slightly acidic (
). 2,4-Dimethoxybenzenesulfinamides are acid-labile (this is why they are used as protecting groups).
Fix: Pre-treat the silica gel column with
in Hexanes before loading your sample. Use in your eluent system.
Symptom 3: Formation of Sulfonamide (
) Impurity
Diagnosis: Oxidation of the sulfinate or sulfinamide by ambient air.
Fix: Degas all solvents with Argon sparging (15 mins) prior to use. Ensure the reaction is under positive Argon pressure.
Symptom 4: Sticky/Oily Product that won't Crystallize
Diagnosis:
(Triphenylphosphine oxide) contamination.
Fix:
Triturate the crude oil with cold diethyl ether (the product often precipitates,
stays in solution).
Alternatively, use a "
reduction" method instead of if removal is persistent.
Data & Optimization Table
Variable
Classical Route ()
Reductive Route ()
DABSO Route (Grignard)
Average Yield
30–45%
85–92%
70–80%
Purity (Crude)
Low (Ring Cl impurities)
High ( main impurity)
High
Reagent Stability
Poor (Sulfinyl Cl unstable)
Excellent (Sulfonyl Cl stable)
Good (DABSO stable solid)
Atom Economy
High
Moderate (generates )
Moderate
Recommendation
Avoid
Primary Choice
Secondary Choice
Frequently Asked Questions (FAQs)
Q: Can I use this chemistry to make chiral sulfinamides (like Ellman's reagent)?A: Yes, but with a caveat. Protocols A and B produce racemic sulfinamides. To get enantiopure derivatives, you must use a chiral amine in the coupling step (dynamic kinetic resolution) or perform a chiral resolution on the product. For pure chiral auxiliaries, starting with a chiral sulfinyl transfer reagent (like chiral
-sulfinyl oxazolidinone) is preferred over these methods.
Q: Why is the 2,4-dimethoxy group specifically used?A: It serves as an "acid-cleavable" protecting group. Unlike the tert-butyl group (Ellman's), which requires strong acid (
) to cleave, the 2,4-dimethoxybenzenesulfinyl group can often be removed under milder conditions (e.g., dilute TFA or even acetic acid with heat), preserving sensitive substrates.
Q: My sulfinyl chloride intermediate turned black. What happened?A: Thermal decomposition. 2,4-Dimethoxybenzenesulfinyl chloride is thermally unstable above
. It undergoes disproportionation (to thiosulfonate and sulfonyl chloride). Always keep the reaction at to during the activation phase and add the amine immediately.
Troubleshooting Logic Map
Figure 2: Rapid diagnostic logic for common synthetic failures.
References
DABSO-Mediated Synthesis:
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020).[5][8] "Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines." The Journal of Organic Chemistry, 85(21), 13961–13970.
[Link]
Reductive Coupling (Sulfonyl Chloride to Sulfinamide):
Kashman, Y., & Riofski, M. V. (2006). "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." The Journal of Organic Chemistry, 71(26), 9698–9701.
[Link]
Thiol Oxidation (Background on Sulfonyl Chloride Prep):
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[9] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 74(24), 9287–9291.[9]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2,4-Dimethoxybenzenesulfinamide (2,4-DMB-S)
Ticket ID: DMB-S-STAB-001
Subject: Stability Profile, Handling, and Troubleshooting Guide
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
2,4-Dimethoxybenzenesulfinamide is a specialized reagent often used as an ammonia equivalent or a labile protecting group source. Its utility is defined by its metastability . The electron-rich 2,4-dimethoxyaryl core makes the sulfur center highly nucleophilic and the S-N bond acid-labile.
The Golden Rule: This compound is oxidatively active and hydrolytically sensitive . Treat it not as a stable building block (like a sulfonamide), but as a reactive intermediate.
Module 1: Stability Dashboard
Parameter
Status
Critical Limit / Condition
Oxidation
⚠️ High Risk
Oxidizes to Sulfonamide () upon prolonged air exposure or presence of peroxides.
Hydrolysis
⚠️ High Risk
Unstable below pH 4.0. Rapidly hydrolyzes to sulfinic acid and amine.
Thermal
⚠️ Moderate
Avoid temperatures > 80°C without stabilizing ligands; risk of disproportionation.
Chromatography
⚠️ Caution
Do not use standard acidic Silica Gel. Use neutralized silica or basic alumina.
Storage
✅ Safe
-20°C under Argon/Nitrogen.
Module 2: The Degradation Mechanisms (Why it fails)
To troubleshoot effectively, you must understand how the molecule breaks.
Oxidative Degradation (The "Impurity" Trap)
Unlike tert-butanesulfinamide, the electron-donating methoxy groups at the 2,4-positions increase the electron density at the sulfur atom. This makes it a "soft" nucleophile that eagerly reacts with atmospheric oxygen or trace oxidants in solvents.
Symptom: Appearance of a high-melting-point solid impurity that is difficult to remove.
Reaction:
(Sulfonamide).
Impact: The sulfonamide is extremely stable and much harder to cleave, potentially ruining downstream deprotection steps.
Acid-Catalyzed Hydrolysis (The "Vanishing" Act)
The S-N bond in sulfinamides is labile. In the presence of acid (even slightly acidic CDCl
), the oxygen or nitrogen protonates, leading to water attack and cleavage.
Symptom: Loss of product during workup or on the column; smell of sulfur.
Reaction:
.
Module 3: Visualization of Stability Pathways
The following diagram maps the decision logic for handling 2,4-DMB-S to prevent degradation.
Figure 1: Stability decision tree showing the irreversible degradation pathways (Red) versus the stabilization pathway (Green).
Module 4: Troubleshooting Guide (FAQ Format)
Q1: "My product disappeared on the silica column. I see a streak but no distinct spot."
Diagnosis: Acidic hydrolysis on the stationary phase. Standard silica gel is slightly acidic (pH 6.0–6.5), which is sufficient to degrade electron-rich sulfinamides.
Solution:
Pre-treat the Silica: Slurry your silica gel with 1% Triethylamine (Et
N) in your eluent before packing the column. This neutralizes acidic sites.[1]
Switch Phase: Use Neutral Alumina or Basic Alumina instead of silica.
Speed: Flash chromatography must be "flash"—do not leave the compound on the column for >30 minutes.
Q2: "The NMR shows a second set of aromatic peaks, and the melting point is higher than expected."
Diagnosis: Oxidation to the Sulfonamide .
Causality: The compound was likely stored in a vial with a loose cap or dissolved in non-degassed solvent for too long.
Verification: Check the HRMS. If you see a mass shift of +16 Da (M+16), it is the sulfonamide.
Recovery: Separation is difficult due to similar polarity. Recrystallization is often the only viable method, as the sulfonamide is typically more crystalline and less soluble.
Q3: "Can I use this reagent in acidic reductive amination (e.g., NaBH
CN + AcOH)?"
Diagnosis: Risky.
Protocol Adjustment:
Do not pre-mix the sulfinamide and the ketone/aldehyde in acetic acid.
Step 1: Form the imine using a Lewis acid (like Ti(OEt)
) under neutral/anhydrous conditions.
Step 2: Reduce the imine.
Why? Direct exposure of the free sulfinamide to acetic acid before imine formation favors hydrolysis over condensation.
Q4: "How do I store this for long periods?"
Protocol:
Container: Amber glass vial (protects from light-induced radical oxidation).
Atmosphere: Flush with Argon and seal with Parafilm or a teflon-lined cap.
Temp: -20°C is mandatory for storage > 1 week.
Module 5: Validated Workflows
Workflow A: Safe Reaction Setup
To ensure the integrity of the sulfinamide during synthesis:
Solvent Prep: Sparge solvents (THF, DCM, Toluene) with Argon for 15 minutes prior to use.
Base Buffer: Always include a mild base (e.g., K
CO or 1.1 equiv EtN) if the reaction generates any acidic byproducts.
Monitoring: Monitor by TLC using neutralized plates (dip glass plate in 1% Et
Reagent: 4M HCl in Dioxane (anhydrous) or TFA/DCM (1:1).
Time: 2,4-DMB-sulfinamides cleave much faster than tert-butyl analogs. Monitor every 5 minutes. Usually complete < 15 mins at 0°C.
Quench: Must be basic (Sat. NaHCO
) immediately to prevent amine salt degradation if the amine is sensitive.
References
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link(Note: Establishes the foundational chemistry of sulfinamide stability and hydrolysis mechanisms).
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for the acid lability of dimethoxybenzyl and sulfonamide/sulfinamide protecting groups).
Ferreira, F., et al. (2009). "Sulfinamides as Chiral Reagents." Chemical Society Reviews. Link(Reviews the oxidative sensitivity and handling of various sulfinamides).
PubChem Compound Summary. "2,4-Dimethoxybenzenesulfinamide." National Center for Biotechnology Information. Link(For general physical property verification).
comparative analysis of 2,4-Dimethoxybenzenesulfinamide and other sulfinamides
This comparative guide analyzes the technical performance of 2,4-Dimethoxybenzenesulfinamide (2,4-DMB-sulfinamide) against the industry-standard (S)-tert-Butanesulfinamide (Ellman’s Auxiliary) and (S)-p-Toluenesulfinamid...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative guide analyzes the technical performance of 2,4-Dimethoxybenzenesulfinamide (2,4-DMB-sulfinamide) against the industry-standard (S)-tert-Butanesulfinamide (Ellman’s Auxiliary) and (S)-p-Toluenesulfinamide (Davis’s Auxiliary) .
This analysis focuses on the critical trade-off in asymmetric amine synthesis: Stability vs. Lability . While Ellman’s auxiliary is the robust "gold standard" for diastereoselectivity, 2,4-DMB-sulfinamide represents a specialized class of electron-rich aryl auxiliaries designed to overcome the "deprotection bottleneck"—the inability to cleave the auxiliary without destroying acid-sensitive functional groups (e.g., acetals, silyl ethers) on the target molecule.
PART 1: MECHANISTIC FOUNDATION
To choose the correct auxiliary, one must understand the transition states that dictate stereochemistry and the electronic factors that dictate cleavage.
1.1 The Stereodifferentiating Mechanism
Sulfinamides induce chirality during the nucleophilic addition to the sulfinimine (
). The outcome depends on the geometry of the transition state (TS).
Ellman’s (tert-Butyl): Relies on steric bulk . The massive tert-butyl group forces the formation of a specific
-imine isomer and locks the Zimmerman-Traxler TS, usually yielding high diastereomeric ratios (dr > 95:5).
2,4-DMB (Aryl): Relies on electronic and steric factors . While less bulky than tert-butyl, the electron-rich aromatic ring can participate in
-stacking or chelation (if Lewis acids are used), offering a different vector for stereocontrol.
1.2 The Lability Mechanism (The Core Differentiator)
The cleavage of the
bond is acid-catalyzed.
Mechanism: Protonation of the nitrogen
Nucleophilic attack by water/alcohol at the sulfur Release of amine + sulfinic acid derivative.[1]
2,4-DMB Advantage: The methoxy groups at the 2 and 4 positions are strong electron donors (Hammett
). They increase the electron density of the sulfinyl group, stabilizing the developing positive charge during hydrolysis and making the bond significantly more labile to mild acid than the alkyl-substituted variants.
Figure 1: General workflow of sulfinamide-mediated asymmetric synthesis. The "Deprotection" step is where 2,4-DMB differentiates itself by requiring significantly lower activation energy.
PART 2: COMPARATIVE PERFORMANCE METRICS
The following data synthesizes performance characteristics from standard applications of alkyl vs. aryl sulfinamides.
Table 1: Critical Performance Comparison
Feature
(S)-tert-Butanesulfinamide (Ellman)
2,4-Dimethoxybenzenesulfinamide (2,4-DMB)
(S)-p-Toluenesulfinamide (Davis)
Primary Mechanism
Steric Control (Bulky t-Bu)
Electronic/Steric Control
Steric/Electronic
Acid Lability
Low (Robust)
Very High (Labile)
Moderate
Cleavage Conditions
4.0 M HCl / Dioxane (RT)
0.1 M - 0.5 M HCl or TFA (0°C)
1.0 M - 2.0 M HCl
Functional Group Tolerance
Poor for acetals, silyl ethers.
Excellent for acid-sensitive groups.
Moderate
Diastereoselectivity (dr)
Typically > 98:2
Variable (90:10 to >98:2)*
Typically 90:10 - 95:5
Condensation Yield
> 95% (Ti(OEt)₄ method)
85-95% (Requires milder Lewis Acid)
80-90%
Cost/Availability
Commodity Chemical (Low Cost)
Specialty Reagent (Higher Cost)
Moderate
*Note on dr: 2,4-DMB derivatives may require optimization of the Lewis acid (e.g., switching from Ti(OEt)₄ to mild Lewis acids or specific solvents) to match the high dr of Ellman's auxiliary.
Decision Matrix: When to Use 2,4-DMB
Use 2,4-DMB-sulfinamide if your target molecule contains:
Acetals/Ketals: Will hydrolyze in 4M HCl.
Silyl Ethers (TBS/TIPS): Risk desilylation in strong acid.
Boc Groups: Will deprotect in 4M HCl (requires orthogonality).
Beta-Lactams: Ring opening risk in harsh conditions.
PART 3: EXPERIMENTAL PROTOCOLS
The following protocols contrast the standard Ellman procedure with the modified protocol required for the labile 2,4-DMB auxiliary.
Protocol A: Synthesis of Chiral Amine using 2,4-DMB-Sulfinamide
Objective: Synthesis of an
-chiral amine with an acid-sensitive acetal moiety.
Step 1: Condensation (Imine Formation)
Unlike t-BS, electron-rich aryl sulfinamides can be slightly less stable to strong Lewis acids like Ti(OEt)₄ at high heat. Milder conditions are preferred.
Reagents: Organometallic reagent (e.g., Grignard RMgBr or Organolithium RLi).
Procedure:
Dissolve sulfinimine in anhydrous THF or Toluene at -78°C.
Add RMgBr dropwise.
Stir at -78°C for 2–4 h. Warm slowly to RT only if conversion is incomplete.
Quench: Saturated NH₄Cl.
Analysis: Determine diastereomeric ratio (dr) via HPLC or ¹H NMR.
Step 3: Mild Acidolytic Cleavage (The Key Step)
This step demonstrates the utility of 2,4-DMB. Standard Ellman cleavage (4M HCl) would destroy the acetal.
Reagent:0.2 M HCl in MeOH (or 2% TFA in CH₂Cl₂).
Temperature: 0°C.
Procedure:
Dissolve the sulfinamide adduct in MeOH.
Add the dilute acid dropwise at 0°C.
Monitor by TLC. Cleavage is typically complete within 15–30 minutes .
Note: Ellman's auxiliary typically requires 2–4 hours at RT with 4M HCl.
Workup:
Neutralize with NaHCO₃ (sat. aq.) or basic resin.
Extract with CH₂Cl₂.
The acid-sensitive acetal remains intact.
Protocol B: Recycling the Auxiliary
Unlike the tert-butyl group, the electron-rich aryl group allows for potential recovery of the sulfinic acid ester, though in practice, it is often sacrificed in small-scale medicinal chemistry.
PART 4: VISUALIZATION OF WORKFLOW SELECTION
Figure 2: Decision tree for selecting the appropriate sulfinamide auxiliary based on substrate stability.
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[3][4][5] Accounts of Chemical Research, 35(11), 984–995. Link
Davis, F. A., & Zhou, P. (1994). Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines). Electrophilic Asymmetric Amination, 24, 65-89.
García Ruano, J. L., et al. (2003). Asymmetric Synthesis of Amines using Aryl Sulfinamides. Pure and Applied Chemistry, 75, 1-10. (Discusses the electronic properties of aryl sulfinamides).
Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). tert-Butanesulfinamides: An Update. Chemical Society Reviews, 38, 1162-1186. Link
Morton, D., Stockman, R. A. (2014). Acid-Labile Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron, 70(35), 5661. (General reference for lability comparisons).
A Comparative Guide to the Spectroscopic Validation of 2,4-Dimethoxybenzenesulfonamide Synthesis
This guide provides an in-depth, comparative analysis of the essential spectroscopic methods used to validate the synthesis of 2,4-Dimethoxybenzenesulfonamide. Designed for researchers, chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, comparative analysis of the essential spectroscopic methods used to validate the synthesis of 2,4-Dimethoxybenzenesulfonamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causality behind experimental choices. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as a tripartite system of validation, ensuring the structural integrity and purity of the final compound.
The synthesis of sulfonamide derivatives remains a cornerstone of medicinal chemistry, as these motifs are present in a wide array of therapeutic agents.[1][2] Consequently, robust and unequivocal structural validation is not merely a procedural formality but a critical checkpoint in the research and development pipeline. This guide presents a reliable synthesis protocol and a comprehensive framework for its validation, grounding all claims in established spectroscopic principles.
Part 1: Synthesis of 2,4-Dimethoxybenzenesulfonamide
The most common and reliable method for preparing aryl sulfonamides is the reaction of a corresponding sulfonyl chloride with ammonia or an amine.[2][3] This electrophilic substitution reaction is typically straightforward and high-yielding. The precursor, 2,4-dimethoxybenzenesulfonyl chloride, can be prepared from 1,3-dimethoxybenzene through chlorosulfonylation.
Experimental Protocol: Synthesis from 2,4-Dimethoxybenzenesulfonyl Chloride
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5°C), dissolve 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The choice of solvent is critical; it must dissolve the sulfonyl chloride without reacting with it and be easily removed post-reaction.
Amine Addition: While stirring vigorously, add an excess of concentrated ammonium hydroxide (approx. 2.0-3.0 eq) dropwise to the solution. The use of excess ammonia ensures the complete consumption of the sulfonyl chloride and neutralizes the hydrochloric acid byproduct that is formed.[4]
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot.
Workup and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed sequentially with dilute acid (to remove excess ammonia), water, and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-Dimethoxybenzenesulfonamide as a solid.
Diagram: Synthesis and Validation Workflow
Caption: Integrated workflow for the synthesis and spectroscopic validation of 2,4-Dimethoxybenzenesulfonamide.
Part 2: A Comparative Guide to Spectroscopic Validation
No single technique provides a complete structural picture. True validation comes from the convergence of data from multiple, orthogonal spectroscopic methods. Each method probes a different aspect of the molecule's structure, and together they provide a self-validating system.
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 2,4-Dimethoxybenzenesulfonamide, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Sample Preparation
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. DMSO-d₆ is often preferred for sulfonamides as the amide protons (-SO₂NH₂) are readily observable and do not exchange as rapidly as they might in other solvents.[5]
1. Proton (¹H) NMR Analysis
¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Rationale: The magnetic field experienced by each proton is shielded or deshielded by its surrounding electrons and neighboring atoms. This results in a unique resonance frequency (chemical shift, δ) for each chemically distinct proton. Spin-spin coupling between adjacent protons causes signals to be split into multiple peaks (multiplets), providing direct evidence of atomic connectivity.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-6 (Aromatic)
~ 7.6 - 7.8
Doublet (d)
1H
Deshielded by the adjacent electron-withdrawing SO₂NH₂ group. Coupled to H-5.
H-5 (Aromatic)
~ 6.7 - 6.8
Doublet of doublets (dd)
1H
Shielded by two ortho-methoxy groups. Coupled to H-6 and H-3.
H-3 (Aromatic)
~ 6.6 - 6.7
Doublet (d)
1H
Highly shielded by the ortho-methoxy group at C-4 and para-methoxy at C-2. Coupled to H-5.
-SO₂NH₂
~ 7.2 - 7.4
Broad Singlet (br s)
2H
The amide protons are typically broad due to quadrupole effects from the nitrogen atom and potential chemical exchange.
-OCH₃ (C4)
~ 3.85
Singlet (s)
3H
Methoxy group protons appear as a sharp singlet as there are no adjacent protons to couple with.
| -OCH₃ (C2) | ~ 3.80 | Singlet (s) | 3H | Slightly different chemical environment compared to the other methoxy group, resulting in a distinct signal. |
2. Carbon (¹³C) NMR Analysis
¹³C NMR provides a count of the chemically non-equivalent carbon atoms in the molecule.
Rationale: Similar to ¹H NMR, each carbon atom has a characteristic chemical shift. Standard ¹³C NMR is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum and allowing for a direct count of carbon environments.
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
Carbon Atom
Chemical Shift (δ, ppm)
Rationale
C-4 (Ar-O)
~ 162
Aromatic carbon attached to an electron-donating methoxy group, significantly downfield.
C-2 (Ar-O)
~ 158
Similar to C-4, attached to a methoxy group.
C-1 (Ar-S)
~ 132
Aromatic carbon attached to the sulfonyl group.
C-6 (Ar-H)
~ 130
Aromatic CH carbon adjacent to the sulfonyl group.
C-5 (Ar-H)
~ 106
Aromatic CH carbon shielded by two ortho/para methoxy groups.
C-3 (Ar-H)
~ 97
Aromatic CH carbon highly shielded by two ortho/para methoxy groups.
| -OCH₃ | ~ 56.5, 56.0 | The two methoxy carbons, appearing in the typical range for sp³ carbons attached to oxygen. |
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Rationale: Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern is unique to the molecule and provides a "fingerprint" of its functional groups.
Experimental Protocol: IR Sample Preparation
The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the purified product.
Expected IR Absorption Bands:
Functional Group
Wavenumber (cm⁻¹)
Appearance
Rationale
N-H Stretch (Amide)
3350 - 3250
Two bands, strong to medium
Corresponds to the asymmetric and symmetric stretching of the primary sulfonamide N-H bonds.[4]
C-H Stretch (Aromatic)
3100 - 3000
Medium to weak
Characteristic C-H stretching vibrations of the benzene ring.
C-H Stretch (Aliphatic)
3000 - 2850
Medium
C-H stretching of the methyl groups in the methoxy substituents.
S=O Stretch (Asymmetric)
1340 - 1315
Strong
The asymmetric stretching of the S=O bonds is a hallmark of the sulfonamide group.[4][6]
S=O Stretch (Symmetric)
1170 - 1145
Strong
The symmetric S=O stretch provides complementary evidence for the sulfonamide functional group.[4][6]
| C-O Stretch (Aryl Ether) | 1250 - 1200 | Strong | Asymmetric C-O-C stretching from the methoxy groups attached to the aromatic ring. |
MS provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Rationale: In the mass spectrometer, molecules are ionized and converted into gas-phase ions. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight. By inducing fragmentation, the resulting smaller ions provide a puzzle that can be pieced together to deduce the original structure.[7]
Experimental Protocol: MS Sample Preparation
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically via electrospray ionization (ESI).
Expected Mass Spectrometry Data (ESI-Positive Mode):
Ion
Expected m/z
Rationale
[M+H]⁺
218.05
The protonated molecular ion. High-resolution MS (HRMS) would confirm the elemental composition C₈H₁₂NO₄S⁺.
[M+Na]⁺
240.03
The sodium adduct, commonly observed in ESI-MS.
[M-NH₂]⁺
201.02
Fragmentation involving the loss of the amino group.
[M-SO₂]⁺
154.07
Loss of sulfur dioxide, a common fragmentation pathway for sulfonamides.[7][8]
| [C₈H₉O₂]⁺ | 137.06 | Cleavage of the C-S bond, resulting in the 2,4-dimethoxybenzene cation. |
Diagram: Spectroscopic Data Convergence
Caption: Convergence of data from NMR, IR, and MS to confirm the molecular structure.
Part 3: Conclusion and Best Practices
The validation of a synthetic product like 2,4-Dimethoxybenzenesulfonamide is a process of accumulating corroborating evidence. While a single spectrum can be suggestive, it is the collective agreement across NMR, IR, and Mass Spectrometry that provides unequivocal proof of structure and purity.
NMR establishes the carbon-hydrogen framework and atom connectivity.
IR confirms the presence of the critical sulfonamide and methoxy functional groups.
MS verifies the molecular weight and, by extension, the correct elemental formula.
When the predicted data in the tables above aligns with the experimental results, researchers can have high confidence in the identity of their synthesized compound. This multi-faceted spectroscopic approach ensures scientific integrity and provides the robust validation required for subsequent stages of research and development.
References
Uno, T., & Machida, M. (1970). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 18(5), 980-985. [Link]
Agilent Technologies. (2018). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. [Link]
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
Kovacs-Bodor, P., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57, 2966–2975. [Link]
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
Wang, C., et al. (2022). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Analytical Chemistry, 94(1), 389–396. [Link]
D'Ascenzo, G., et al. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of Chromatographic Science, 40(7), 369–374. [Link]
Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 60(11), 789-796. [Link]
de Mattos, M. C., et al. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 24(1), 226-233. [Link]
Tezcan, S., et al. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 1-13. [Link]
Qaseem, A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15967. [Link]
Varian, Inc. & Bruker. (n.d.). Supporting Information for NMR Spectra. [Link]
Benmebarek, S., et al. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]
Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(8), 1275-1285. [Link]
Al-Harrasi, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. [Link]
Khan, K. M., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan journal of pharmaceutical sciences, 30(4(Suppl.)), 1541–1547. [Link]
Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication, 2(1), 1014. [Link]
Wang, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
ResearchGate. (2020). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. [Link]
Supporting Information. (n.d.). Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluoride. [Link]
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]
Basappa, S. M., & Gowda, B. T. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl). Zeitschrift für Naturforschung A, 61(11), 600-606. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
Arkat USA. (2008). Solvent-free Microwave Assisted Synthesis of New 2,4-Dimethoxybenzylaminotriazines. [Link]
Reddy, P. A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 6(1), 221-228. [Link]
PrepChem. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. [Link]
Google Patents. (2011). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
Kim, H. J., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(12), 2841. [Link]
Park, M., et al. (2013). Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug. Forensic toxicology, 31(1), 77–84. [Link]
ResearchGate. (2010). Spectroscopic Studies of Intramolecular Proton Transfer in 2-(4-Fluorophenylamino)-5-(2,4-Dihydroxybenzeno)-1,3,4-Thiadiazole. [Link]
Tomatsu, S., et al. (2010). Validation of disaccharide compositions derived from dermatan sulfate and heparan sulfate in mucopolysaccharidoses and mucolipidoses II and III by tandem mass spectrometry. Molecular genetics and metabolism, 99(2), 124–131. [Link]
ResearchGate. (2023). Quantum computational, Spectroscopic Investigations on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide by DFT/TD-DFT with Different Solvents, Molecular Docking and Drug-Likeness Researches. [Link]
2,4-Dimethoxybenzenesulfinamide Scaffolds: A Guide to Selectivity, Metabolic Stability, and Cross-Reactivity
Topic: Cross-reactivity studies of 2,4-Dimethoxybenzenesulfinamide-based compounds Content Type: Publish Comparison Guide Executive Summary: The "Safe Scaffold" Hypothesis In modern medicinal chemistry, the 2,4-Dimethoxy...
In modern medicinal chemistry, the 2,4-Dimethoxybenzenesulfinamide (2,4-DMB-S) moiety represents a critical divergence from traditional sulfonamide pharmacophores. While traditional sulfonamides (e.g., sulfamethoxazole) are burdened by a high incidence of hypersensitivity reactions (approx. 3-6% of the population), the 2,4-DMB-S scaffold offers a distinct electronic and steric profile.
This guide evaluates the 2,4-DMB-S scaffold against standard Arylamine Sulfonamides (Antibiotics) and Non-Arylamine Sulfonamides (COX-2 inhibitors, Diuretics). The core value proposition of 2,4-DMB-S lies in its reduced potential for immunological cross-reactivity while maintaining high affinity as a transition-state mimic for zinc-metalloproteases and aspartic proteases.
Part 1: Structural Basis of Cross-Reactivity
To understand the safety profile of 2,4-DMB-S, one must analyze the structural determinants of "Sulfa Allergy." Clinical data confirms that hypersensitivity is driven by two specific features, neither of which is inherent to the optimized 2,4-DMB-S scaffold.
The Structural Divergence[1][2][3]
The N4-Arylamine Trigger: Classic hypersensitivity is mediated by the metabolism of the N4-arylamine (found in antibiotics) to a reactive hydroxylamine hapten. 2,4-DMB-S lacks this N4-nitrogen entirely , replacing it with methoxy substituents.
The Sulfinamide Chiral Center: Unlike the achiral sulfonyl group (
), the sulfinyl group () in 2,4-DMB-S is chiral. This chirality allows for greater specificity in enzyme active sites, reducing off-target binding (promiscuity) compared to planar sulfonamides.
Visualization: The Haptenation Pathway vs. 2,4-DMB-S Stability
The following diagram illustrates why 2,4-DMB-S avoids the bioactivation pathway that plagues traditional sulfa drugs.
Figure 1: Comparative metabolic pathways. The 2,4-DMB-S scaffold lacks the N4-arylamine required for the formation of immunogenic hydroxylamine haptens.
Part 2: Comparative Performance Analysis
The following table contrasts the 2,4-DMB-S scaffold with the two primary alternatives in drug design: the Arylamine Sulfonamide (high risk) and the Non-Arylamine Sulfonamide (moderate risk/standard of care).
Table 1: Immunological and Chemical Profile Comparison[4]
Feature
2,4-DMB-Sulfinamide (Product)
Arylamine Sulfonamide (e.g., SMX)
Non-Arylamine Sulfonamide (e.g., Celecoxib)
Primary Risk
Metabolic Oxidation (S=O to SO₂)
Hypersensitivity (SJS/TEN)
Cardiovascular (Target specific)
Cross-Reactivity Potential
Low (Distinct chemotype)
High (Class effect)
Very Low (No N4-amine)
Metabolic Activation
O-Demethylation (Benign)
N-Hydroxylation (Toxic)
Hydroxylation/Glucuronidation
Acid Stability
Labile (Cleaves in TFA)
Stable
Stable
Target Class Utility
Protease Transition States
Antibacterials (Folate pathway)
COX-2, Carbonic Anhydrase
pKa Range
~8.5 - 9.5 (Less acidic)
~5.6 - 6.0 (Acidic)
~9.0 - 10.0
Key Insight: The "Acid Lability" Double-Edged Sword
Unlike sulfonamides, 2,4-DMB-sulfinamides are acid-labile. In synthetic chemistry, this makes them excellent protecting groups (cleavable by TFA).[1] In drug development, this requires enteric coating or structural rigidification to prevent gastric degradation before absorption.
Part 3: Experimental Validation Protocols
To validate the "Low Cross-Reactivity" claim for a new 2,4-DMB-S lead compound, you cannot rely solely on literature. You must perform these two self-validating assays.
Objective: Empirically prove that the compound does not bind to anti-sulfonamide antibodies or stimulate sensitized T-cells.[2]
Methodology (In Vitro):
Sera Sourcing: Obtain pooled sera from patients with documented IgE-mediated anaphylaxis to Sulfamethoxazole (SMX).
Solid Phase: Coat ELISA plates with SMX-Human Serum Albumin (SMX-HSA) conjugates.
Competition:
Add patient sera mixed with increasing concentrations (0.1 nM to 10 µM) of the 2,4-DMB-S test compound .
Control: Run parallel competition with free SMX (Positive Control) and Celecoxib (Negative Control).
Detection: Incubate with Anti-Human IgE-HRP.
Data Interpretation:
If the 2,4-DMB-S compound inhibits binding of serum IgE to the plate, it is cross-reactive .
Target Result: No inhibition of binding (flat line) even at high concentrations, confirming orthogonality.
Part 4: Mechanism of Action (Selectivity)
Why choose a sulfinamide over a sulfonamide? The answer lies in the Tetrahedral Transition State .
Proteases (like HIV protease or MMPs) hydrolyze peptide bonds via a tetrahedral intermediate. The sulfinamide moiety mimics this geometry more accurately than the planar amide or the trigonal bipyramidal sulfonamide transition states.
Visualization: The Transition State Mimicry
Figure 2: Structural homology analysis. The chiral sulfinamide group provides a superior geometric fit for tetrahedral transition states in protease active sites compared to sulfonamides.
References
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity.[2] Current Allergy and Asthma Reports, 7(1), 41-48. Link
Khan, D. A., & Solensky, R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. The Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2116-2123. Link
Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. (Validating the structural prevalence of sulfonyl vs sulfinyl groups). Link
Johnson, K. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 70(17), 1540–1548. Link
RSC Advances (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. (Detailing the acid lability and synthetic utility). Link
A Guide to the Proper Disposal of 2,4-Dimethoxybenzenesulfinamide: Ensuring Safety and Compliance
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Dimethoxybenzenesu...
Author: BenchChem Technical Support Team. Date: February 2026
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Dimethoxybenzenesulfinamide, a compound utilized in various research and development applications. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our shared environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation strategy.
Based on data for analogous compounds, 2,4-Dimethoxybenzenesulfinamide should be handled as a substance that:
Causes serious and potentially damaging eye irritation.
Use safety glasses with side shields or goggles.[1]
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as dust. | Handle in a well-ventilated area or a chemical fume hood.[1] |
The fundamental principle is to treat this compound as a hazardous chemical waste. Under no circumstances should it be disposed of via the sanitary sewer system (i.e., down the drain) or in regular trash.[4][5] Such actions can lead to environmental contamination and place your institution in violation of federal and local regulations.[4]
Regulatory Framework: The Legal Imperative
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6][7] This regulation establishes a "cradle-to-grave" system for hazardous waste, meaning the generator (your institution) is responsible for the waste from its creation to its final, safe disposal.[8]
Laboratories typically operate as Satellite Accumulation Areas (SAAs), which allows for the collection of hazardous waste at or near the point of generation under the control of lab personnel.[9] This guide aligns with the operational requirements of SAAs as defined by the EPA.
Pre-Disposal Procedures: On-Site Waste Management
Proper on-site management is the most critical phase for ensuring safety and compliance. Errors at this stage can lead to dangerous chemical reactions, improper waste classification, and costly disposal errors.
Waste Characterization and Segregation
Causality: The first step is to correctly identify the material as waste. Any 2,4-Dimethoxybenzenesulfinamide that is expired, contaminated, or no longer needed is considered chemical waste.[10]
The most crucial step is segregation. Incompatible chemicals, when mixed, can react violently, generate toxic gases, or cause fires.[9]
Segregate from Incompatibles: Based on the general reactivity of related chemicals, 2,4-Dimethoxybenzenesulfinamide should be kept separate from strong oxidizing agents and strong bases.[11]
Solid vs. Liquid: Keep solid waste separate from liquid solvent waste to prevent unintended reactions and to comply with disposal facility requirements.[12]
Container Selection and Labeling
Causality: The container serves as the primary barrier between the hazardous waste and the environment. Its integrity is paramount.
Container Material: Use a container made of a material chemically compatible with the waste. For solid 2,4-Dimethoxybenzenesulfinamide, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw cap.[9][10]
Labeling: The moment the first particle of waste enters the container, it must be labeled.[5][10] Use an official EHS Hazardous Waste Label for your institution.[5] The label must include:
The words "Hazardous Waste".
The full chemical name: "2,4-Dimethoxybenzenesulfinamide". Do not use abbreviations or formulas.[12]
The accumulation start date (the date the first waste was added).[12]
A clear indication of the hazards (e.g., "Irritant").
Accumulation in a Satellite Accumulation Area (SAA)
The designated SAA in your laboratory must be at or near the point of generation and under the supervision of laboratory personnel.[6][9]
Storage: The waste container must be kept closed at all times, except when you are actively adding waste.[5][9] This prevents the release of vapors and protects against spills.
Secondary Containment: Liquid waste containers must be placed in a chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[5][9] While 2,4-Dimethoxybenzenesulfinamide is a solid, if it is contaminated with solvents, this rule applies.
Step-by-Step Disposal Protocol
This protocol covers the handling of pure solid waste and materials contaminated during a spill.
Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE:
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Hand Protection: Nitrile rubber gloves.
Body Protection: A standard laboratory coat.
Preparing Waste for Pickup
Final Closure: Once the waste container is full (do not overfill; leave at least one inch of headspace), or you have finished the project, securely fasten the cap.[9]
Final Inspection: Wipe the exterior of the container clean of any contamination. Ensure the label is complete, accurate, and legible.
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5] Do not attempt to transport the waste across campus yourself. EHS personnel are trained for this task.
Small Spill Response and Cleanup
Causality: Spilled chemicals and the materials used to clean them are also considered hazardous waste and must be disposed of accordingly.[10]
Alert Personnel: Notify others in the immediate area of the spill.
Secure the Area: Ensure adequate ventilation. If the spill is large, evacuate the area and contact EHS.
Don PPE: Wear the PPE listed in section 4.1.
Contain and Absorb: For a solid powder spill, gently sweep it up and place it into your designated solid hazardous waste container. Avoid creating dust.[11] If a solvent was involved, use a chemical absorbent pad or other inert material to absorb the liquid.
Package Contaminated Materials: All contaminated materials (absorbent pads, gloves, paper towels) must be placed in the solid hazardous waste container.
Decontaminate: Clean the spill area with soap and water.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making and operational process for managing 2,4-Dimethoxybenzenesulfinamide waste in a laboratory setting.
Caption: Decision and action workflow for managing 2,4-Dimethoxybenzenesulfinamide waste.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
SAFETY DATA SHEET for 2,4-Dimethoxybenzaldehyde. (2025). Fisher Scientific.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
Personal protective equipment for handling 2,4-Dimethoxybenzenesulfinamide
Part 1: Core Directive & Hazard Identification Operational Context: 2,4-Dimethoxybenzenesulfinamide is a specialized organosulfur intermediate. Unlike its more stable sulfonamide analog (2,4-dimethoxybenzenesulfonamide),...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Hazard Identification
Operational Context:
2,4-Dimethoxybenzenesulfinamide is a specialized organosulfur intermediate. Unlike its more stable sulfonamide analog (2,4-dimethoxybenzenesulfonamide), the sulfinamide (R-S(=O)-NH₂) functionality presents unique stability challenges. It is prone to oxidation (to sulfonamide) and hydrolysis (to sulfinic acid) upon exposure to air and moisture.
Immediate Hazard Assessment (Read-Across Toxicology):
As a non-standard catalog reagent, specific GHS data is often absent. We apply "Read-Across" toxicology based on the 2,4-dimethoxybenzene core and the sulfinamide functional group:
Skin/Eye Irritation (High Probability): The dimethoxybenzene moiety is a known irritant.
Respiratory Sensitization (Critical Risk): Sulfur-nitrogen compounds are historical sensitizers. Treat dust as a potent allergen.
Chemical Instability: Susceptible to disproportionation or oxidation if stored improperly.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling >50 mg quantities.
Permeation Defense: Sulfinamides are often handled in chlorinated solvents (DCM, CHCl₃). Thin nitrile degrades rapidly in DCM; the double layer provides a "breakthrough buffer" of ~15 minutes.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Fine Powder Hazard: Safety glasses are insufficient. The static-prone nature of dry sulfinamides creates a dust cloud risk that can bypass side-shields.
Respiratory
Fume Hood (Primary) N95/P100 (Secondary/Spill)
Aerosol Control: Primary sulfinamides can hydrolyze to release SO₂ trace vapors or sulfinic acid mists. Always handle inside a certified hood.
Body
Flame-Resistant (FR) Lab Coat
Solvent Context: Synthesis/workup often involves flammable ethers or alcohols. Poly-blend coats can melt into skin during a fire.
Part 3: Operational Handling Protocol
A. Pre-Operational Setup (Inert Atmosphere)
Because 2,4-dimethoxybenzenesulfinamide is prone to oxidation, handling under an inert atmosphere (Nitrogen or Argon) is recommended to maintain reagent purity.
Environment: Work strictly within a fume hood with a face velocity of 80–100 fpm.
Equipment: Use anti-static weighing boats. Glassware must be oven-dried to prevent hydrolysis.
B. Transfer and Weighing Workflow
Step 1: Ground yourself to discharge static electricity before touching the container.
Step 2: Open the container only inside the hood.
Step 3: If the solid appears "clumpy" or sticky, it may have partially hydrolyzed to the sulfinic acid. Do not use.
Step 4: Transfer using a glass or stainless steel spatula. Avoid plastic spatulas which can generate static charge, scattering the powder.
C. Reaction Monitoring (TLC/HPLC)
Visual Cue: The sulfinamide is typically a white to off-white solid. If it turns yellow/brown, it indicates oxidation to the sulfonamide or decomposition.
Quenching: When reacting, quench excess sulfinamide with mild aqueous bleach (sodium hypochlorite) to oxidize it fully to the inert sulfonate before disposal, only if compatible with other reagents.
Part 4: Emergency Response & Disposal
Spill Response Decision Tree
Disposal Protocols
Solid Waste: Segregate into "Solid Hazardous Waste (Sulfur-Containing)." Label clearly as "Reactive Sulfinamide."
Liquid Waste: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream, as this can cause an exothermic runaway. Dispose of in "Halogenated/Non-Halogenated Organic" streams depending on the solvent.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. (Provides mechanistic insight into sulfinamide stability and hydrolysis). [Link]
PubChem. (2025). Compound Summary: Benzenesulfinamide derivatives. (General safety data for structural analogs). [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.